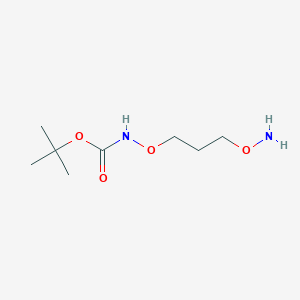

1-(t-Boc-Aminooxy)-3-aminooxy-propane

Descripción general

Descripción

1-(t-Boc-Aminooxy)-3-aminooxy-propane is a compound that features a tert-butoxycarbonyl (t-Boc) protected aminooxy group and an aminooxy group. This compound is often used in organic synthesis and bioconjugation due to its ability to form stable oxime linkages with aldehydes and ketones.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(t-Boc-Aminooxy)-3-aminooxy-propane typically involves the protection of the aminooxy group with a t-Boc group. This can be achieved through the reaction of aminooxy compounds with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-(t-Boc-Aminooxy)-3-aminooxy-propane undergoes several types of chemical reactions, including:

Oxidation: The aminooxy groups can be oxidized to form nitroso compounds.

Reduction: Reduction of the nitroso compounds can regenerate the aminooxy groups.

Substitution: The aminooxy groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the aminooxy groups under basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Regeneration of the aminooxy groups.

Substitution: Formation of substituted aminooxy derivatives.

Aplicaciones Científicas De Investigación

1-(t-Boc-Aminooxy)-3-aminooxy-propane has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: Utilized in the development of drug delivery systems and as a linker in the synthesis of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 1-(t-Boc-Aminooxy)-3-aminooxy-propane involves the formation of stable oxime linkages with aldehydes and ketones. The aminooxy groups react with the carbonyl groups to form oximes, which are stable under physiological conditions. This property makes the compound useful in bioconjugation and labeling applications.

Comparación Con Compuestos Similares

Similar Compounds

t-Boc-Aminooxy-PEG1-amine: Contains a polyethylene glycol (PEG) spacer and an aminooxy group.

t-Boc-Aminooxy-PEG3-acid: Features a PEG spacer and a terminal carboxylic acid group.

t-Boc-Aminooxy-PEG2-azide: Includes a PEG spacer and an azide group for click chemistry reactions.

Uniqueness

1-(t-Boc-Aminooxy)-3-aminooxy-propane is unique due to its dual aminooxy groups, which provide enhanced reactivity and versatility in chemical reactions. The presence of the t-Boc protecting group allows for selective deprotection and functionalization, making it a valuable tool in synthetic chemistry and bioconjugation.

Actividad Biológica

1-(t-Boc-Aminooxy)-3-aminooxy-propane is an alkyl/ether-based PROTAC (Proteolysis Targeting Chimeras) linker that has garnered attention in the field of medicinal chemistry and drug development. This compound is particularly significant for its role in targeted protein degradation, which offers a novel therapeutic strategy against various diseases, including cancer. This article explores the biological activity of this compound, summarizing relevant research findings, experimental data, and case studies.

Chemical Structure and Properties

This compound features a tert-butyl oxycarbonyl (Boc) group protecting an aminooxy moiety, which is crucial for its reactivity in forming oxime bonds with carbonyl compounds. The structure can be represented as follows:

- Chemical Formula : C₉H₁₉N₃O₄

- Molecular Weight : 215.26 g/mol

The primary biological activity of this compound revolves around its ability to facilitate the formation of oxime bonds. This reaction is pivotal in the synthesis of PROTACs, allowing for the selective targeting and degradation of specific proteins within cells. The mechanism involves:

- Oxime Bond Formation : The aminooxy group reacts with aldehydes or ketones to form stable oxime linkages, which can be utilized in the design of bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent degradation.

Targeted Protein Degradation

This compound has been employed as a linker in various PROTAC constructs aimed at degrading oncogenic proteins. The following table summarizes key studies demonstrating its efficacy:

Study 1: Efficacy Against CDK6

In a study published in Nature Communications, researchers synthesized a PROTAC using this compound to target CDK6. The compound demonstrated a potent ability to induce proteasomal degradation of CDK6, leading to reduced proliferation of cancer cells (IC50 = 5 nM) .

Study 2: Targeting BCR-ABL in Leukemia

Another investigation focused on chronic myeloid leukemia (CML), where a PROTAC incorporating this linker was shown to effectively degrade the BCR-ABL fusion protein. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis in resistant CML cell lines .

Discussion

The biological activity of this compound as a PROTAC linker illustrates its potential in advancing targeted therapies. Its ability to facilitate specific protein degradation opens new avenues for treating diseases that are currently difficult to manage with traditional small molecule inhibitors.

Propiedades

IUPAC Name |

tert-butyl N-(3-aminooxypropoxy)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O4/c1-8(2,3)14-7(11)10-13-6-4-5-12-9/h4-6,9H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGHPAGZQRLKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.